molecular formula C9H10N2O2S2 B13004884 5-(Ethylsulfonyl)-4-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile

5-(Ethylsulfonyl)-4-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B13004884
M. Wt: 242.3 g/mol
InChI Key: KJDYIBVXPFTNLX-UHFFFAOYSA-N
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Description

5-(Ethylsulfonyl)-4-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile is an organic compound with a complex structure that includes a pyridine ring, a thioxo group, and an ethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylsulfonyl)-4-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Methylation: Introduction of a methyl group to the pyridine ring.

    Thiocyanation: Addition of a thiocyanate group to the methylated pyridine.

    Ethylation: Introduction of an ethylsulfonyl group.

    Oxidation: Oxidation of the thiocyanate group to form the thioxo group.

    Cyclization: Formation of the dihydropyridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylsulfonyl)-4-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone.

    Reduction: Reduction of the nitrile group to an amine.

    Substitution: Replacement of the ethylsulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

5-(Ethylsulfonyl)-4-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Ethylsulfonyl)-4-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-(Ethylsulfonyl)-2-methoxyaniline: Shares the ethylsulfonyl group and has similar biological activities.

    Sulfonamides: Contain the sulfonyl group and are known for their antibacterial properties.

    Thioethers: Contain sulfur atoms and have similar chemical reactivity.

Uniqueness

5-(Ethylsulfonyl)-4-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H10N2O2S2

Molecular Weight

242.3 g/mol

IUPAC Name

5-ethylsulfonyl-4-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C9H10N2O2S2/c1-3-15(12,13)8-5-11-9(14)7(4-10)6(8)2/h5H,3H2,1-2H3,(H,11,14)

InChI Key

KJDYIBVXPFTNLX-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CNC(=S)C(=C1C)C#N

Origin of Product

United States

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